2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol
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Overview
Description
2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 2’-Amino-[1,1’-biphenyl]-2-ol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-one.
Reduction: Formation of 2’-Amino-[1,1’-biphenyl]-2-ol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins .
Comparison with Similar Compounds
2’-Amino-[1,1’-biphenyl]-2-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3’-Bromo-[1,1’-biphenyl]-2-ol: Lacks the amino group, affecting its ability to form hydrogen bonds.
2’-Amino-4’-bromo-[1,1’-biphenyl]-2-ol: Has the bromine atom at a different position, which can influence its chemical properties.
Uniqueness: 2’-Amino-3’-bromo-[1,1’-biphenyl]-2-ol is unique due to the specific positioning of its functional groups, which allows for distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom provides opportunities for diverse chemical modifications and interactions .
Properties
Molecular Formula |
C12H10BrNO |
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Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-(2-amino-3-bromophenyl)phenol |
InChI |
InChI=1S/C12H10BrNO/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H,14H2 |
InChI Key |
XDSINQCSOKKODK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Br)N)O |
Origin of Product |
United States |
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